molecular formula C40H53Cl2N5O2 B12723173 1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride CAS No. 85030-33-7

1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride

Cat. No.: B12723173
CAS No.: 85030-33-7
M. Wt: 706.8 g/mol
InChI Key: HWSMWUODYQMKMX-UHFFFAOYSA-L
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Description

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride is a complex organic compound known for its unique chemical structure and properties. This compound is widely used in various scientific research fields due to its versatile applications and reactivity.

Preparation Methods

The synthesis of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves multiple steps of organic reactions. The process typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include tin chloride and other organic solvents . Industrial production methods may involve large-scale organic synthesis techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride is extensively used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride involves its ability to form cross-links between molecules. This cross-linking ability is facilitated by its unique chemical structure, which allows it to interact with various molecular targets and pathways. The compound can undergo photochemical reactions when exposed to ultraviolet or electron beam radiation, leading to the formation of stable cross-linked networks .

Comparison with Similar Compounds

1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride can be compared with other similar compounds such as:

The uniqueness of 1,1’-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(dimethylamino)phenyl)vinyl)pyridinium) dichloride lies in its specific functional groups and the ability to undergo photochemical cross-linking reactions, making it highly valuable in various applications.

Properties

CAS No.

85030-33-7

Molecular Formula

C40H53Cl2N5O2

Molecular Weight

706.8 g/mol

IUPAC Name

1-[butyl-[3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride

InChI

InChI=1S/C40H53N5O2.2ClH/c1-6-7-24-45(31-39(46)29-43-25-20-35(21-26-43)10-8-33-12-16-37(17-13-33)41(2)3)32-40(47)30-44-27-22-36(23-28-44)11-9-34-14-18-38(19-15-34)42(4)5;;/h8-23,25-28,39-40,46-47H,6-7,24,29-32H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

HWSMWUODYQMKMX-UHFFFAOYSA-L

Isomeric SMILES

CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C)C.[Cl-].[Cl-]

Canonical SMILES

CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C)C)O.[Cl-].[Cl-]

Origin of Product

United States

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